9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione
CAS No.:
Cat. No.: VC17761513
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H13NO2S |
|---|---|
| Molecular Weight | 175.25 g/mol |
| IUPAC Name | 9λ6-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide |
| Standard InChI | InChI=1S/C7H13NO2S/c9-11(10)6-1-2-7(11)5-8-4-3-6/h6-8H,1-5H2 |
| Standard InChI Key | UJQNYEXXUDWNQG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CNCCC1S2(=O)=O |
Introduction
Structural and Nomenclatural Characteristics
IUPAC Nomenclature and Molecular Framework
The systematic IUPAC name, 9λ⁶-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide, reflects its bicyclo[4.2.1]nonane skeleton containing a sulfur atom (thia) at position 9 and a nitrogen atom (aza) at position 3 . The "λ⁶" notation denotes the hexavalent oxidation state of sulfur, which is bonded to two oxygen atoms in a sulfone (-SO₂-) configuration . The bicyclic system comprises a seven-membered ring fused to a four-membered ring, creating bridgehead positions at carbons 1 and 6 (Figure 1).
Table 1: Key Identifiers of 9λ⁶-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione
| Property | Value | Source |
|---|---|---|
| CAS Number | 1936209-57-2 | |
| Molecular Formula | C₇H₁₃NO₂S | |
| Molecular Weight | 175.25 g/mol | |
| SMILES | C1CC2CNCCC1S2(=O)=O | |
| InChIKey | UJQNYEXXUDWNQG-UHFFFAOYSA-N |
Stereochemical and Conformational Analysis
The bicyclo[4.2.1]nonane framework imposes significant steric constraints, favoring a boat-like conformation in the seven-membered ring and a chair-like arrangement in the four-membered ring . Density functional theory (DFT) calculations predict that the sulfone group adopts a planar geometry, with S-O bond lengths of approximately 1.43 Å, consistent with typical sulfone moieties . The nitrogen atom, situated in a bridgehead position, exhibits partial pyramidalization (bond angles ~107°), suggesting modest sp³ hybridization .
Synthetic Routes and Mechanistic Insights
Challenges in Synthesis
The bridgehead nitrogen introduces steric hindrance, potentially complicating cyclization steps. Additionally, over-oxidation of sulfur to sulfonic acid derivatives must be controlled .
Physicochemical Properties
Spectral Data
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ and ~1300 cm⁻¹ correspond to symmetric and asymmetric S=O stretching vibrations .
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Nuclear Magnetic Resonance (NMR):
Solubility and Stability
The sulfone group enhances polarity, suggesting solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide). Stability under ambient conditions is inferred from vendor storage recommendations (room temperature, dry atmosphere) .
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